molecular formula C9H11BO4 B1340005 3-Formyl-2-methoxy-5-methylphenylboronic acid CAS No. 480424-55-3

3-Formyl-2-methoxy-5-methylphenylboronic acid

Cat. No. B1340005
CAS RN: 480424-55-3
M. Wt: 193.99 g/mol
InChI Key: WDUHXJSEZPXEFU-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the synthesis of "3-Formyl-2-methoxy-5-methylphenylboronic acid" is not explicitly described, the papers do discuss the synthesis of structurally related boronic acids. For example, the synthesis of 5-Trifluoromethyl-2-formylphenylboronic acid involves the introduction of an electron-withdrawing substituent, which significantly increases the acidity of the compound compared to its analogs . This suggests that the synthesis of the compound of interest might also involve specific functionalization steps to introduce the formyl, methoxy, and methyl groups at the respective positions on the phenyl ring.

Molecular Structure Analysis

The molecular structure of boronic acids is characterized by the boron atom's ability to undergo trigonal planar or tetrahedral geometries, depending on its state of association with diols or other binding partners. The presence of substituents such as formyl and methoxy groups can influence the electronic distribution and steric hindrance, which in turn affects the compound's reactivity and binding properties .

Chemical Reactions Analysis

Boronic acids are known to participate in various chemical reactions, including the formation of boronate esters with diols. The presence of a formyl group can lead to further chemical transformations, such as the formation of benzoxaboroles, which have been shown to have antimicrobial activity . The methoxy group can also influence the reactivity of the compound, as seen in the study of methoxy-substituted 3-formyl-2-phenylindoles, which inhibit tubulin polymerization .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their substituents. The electron-withdrawing trifluoromethyl group in 5-Trifluoromethyl-2-formylphenylboronic acid increases its acidity, which could imply that the electron-donating methoxy and methyl groups in "3-Formyl-2-methoxy-5-methylphenylboronic acid" might result in a less acidic compound . Additionally, the ability of boronic acids to bind diols at neutral pH, as demonstrated by 3-methoxycarbonyl-5-nitrophenyl boronic acid, suggests that the compound of interest may also exhibit similar diol recognition capabilities .

Scientific Research Applications

Methoxy-substituted Phenylboronic Acids in Tubulin Polymerization Inhibition

Methoxy-substituted phenylboronic acids, such as the 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole, have been identified as potent inhibitors of tubulin polymerization, a critical process in cell division. These compounds disrupt microtubule assembly, akin to the action of colchicine, leading to the degradation of the cytoskeleton around the nucleus. This mechanism highlights the potential of methoxy-substituted phenylboronic acids in the development of novel anticancer therapies (Gastpar et al., 1998).

Reactivity and Stability Studies Using Semi-empirical Methods

Semi-empirical computational methods like AM1 and PM3 have been applied to study the stability and reactivity of boronic acid derivatives. These studies provide insights into the electronic properties and potential reactivity patterns of boronic acids, which are crucial for their applications in synthetic chemistry and material science (Arsyad et al., 2021).

Enantioselective Recognition of Amines

Boronic acids with chiral centers can serve as effective agents for the enantioselective recognition of amines. This application is particularly relevant in the field of chiral analysis and separation techniques, where specific detection and separation of enantiomers are required (Ghosn & Wolf, 2011).

properties

IUPAC Name

(3-formyl-2-methoxy-5-methylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO4/c1-6-3-7(5-11)9(14-2)8(4-6)10(12)13/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDUHXJSEZPXEFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)C=O)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584294
Record name (3-Formyl-2-methoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Formyl-2-methoxy-5-methylphenylboronic acid

CAS RN

480424-55-3
Record name (3-Formyl-2-methoxy-5-methylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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